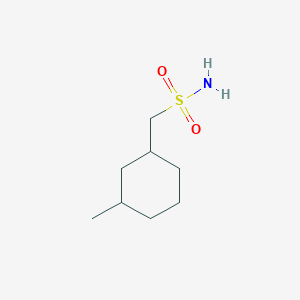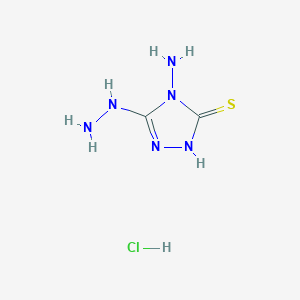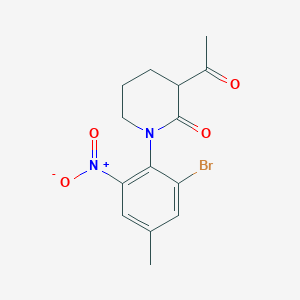
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one is a complex organic compound with a piperidinone core structure This compound is characterized by the presence of an acetyl group, a bromine atom, a methyl group, and a nitro group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-methyl-2-nitroaniline, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-4-methyl-6-nitroaniline.
Acetylation: The brominated product is then acetylated using acetic anhydride to introduce the acetyl group.
Cyclization: The acetylated intermediate undergoes cyclization with piperidinone under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidinone derivatives.
科学研究应用
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets. The presence of the nitro group allows for electron-withdrawing effects, which can influence the compound’s reactivity. The bromine atom can participate in halogen bonding, affecting molecular interactions. The acetyl group can undergo hydrolysis, releasing acetic acid and modifying the compound’s activity.
相似化合物的比较
Similar Compounds
- 3-Acetyl-1-(2-chloro-4-methyl-6-nitrophenyl)piperidin-2-one
- 3-Acetyl-1-(2-fluoro-4-methyl-6-nitrophenyl)piperidin-2-one
- 3-Acetyl-1-(2-iodo-4-methyl-6-nitrophenyl)piperidin-2-one
Uniqueness
3-Acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications in synthetic chemistry and drug design.
属性
分子式 |
C14H15BrN2O4 |
|---|---|
分子量 |
355.18 g/mol |
IUPAC 名称 |
3-acetyl-1-(2-bromo-4-methyl-6-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C14H15BrN2O4/c1-8-6-11(15)13(12(7-8)17(20)21)16-5-3-4-10(9(2)18)14(16)19/h6-7,10H,3-5H2,1-2H3 |
InChI 键 |
LJNATWCANVBBAB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)Br)N2CCCC(C2=O)C(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


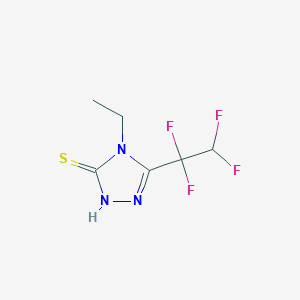

![6-Cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13225123.png)
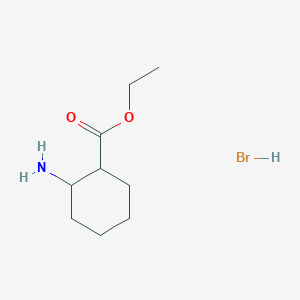
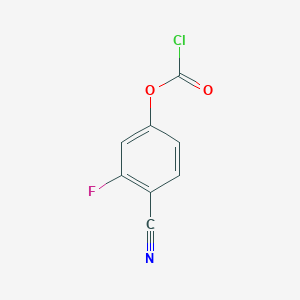
![(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13225141.png)

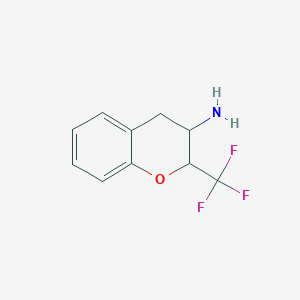
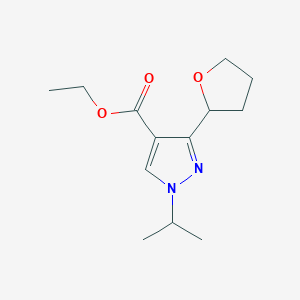
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13225175.png)
![1-(3-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13225182.png)
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13225189.png)
